molecular formula C12H10ClNO2 B022394 Quinmerac-methyl CAS No. 109623-67-8

Quinmerac-methyl

Cat. No. B022394
M. Wt: 235.66 g/mol
InChI Key: ANDJNURFPTXAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinmerac, also known as 7-chloro-3-methyl-8-quinolinecarboxylic acid, is a quinolinemonocarboxylic acid . It is a synthetic auxin that induces the formation of 1-aminocyclopropane-1-carboxylic acid, leading to ethylene formation which induces the formation of abscisic acid . It is used as a residual herbicide to control broad-leaved weeds on a range of crops including cereals, rape, and beet .


Molecular Structure Analysis

Quinmerac has a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol . Its structure contains 27 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The photocatalytic degradation of quinmerac in aqueous TiO2 suspensions was examined as a function of the type of light source, TiO2 loading, pH, temperature, electron acceptors, and hydroxyl radical . The optimum loading of catalyst was found to be 0.25 mg mL−1 under UV light at pH 7.2, with the apparent activation energy of the reaction being 13.7 kJ mol−1 .


Physical And Chemical Properties Analysis

Quinmerac has a melting point of 244°C and a boiling point of 416.0±40.0 °C . It has a density of 1.406±0.06 g/cm3 and is slightly soluble in DMSO and Methanol . In water, its solubility is 0.223 g/l at de-ionised condition and 240 g/l at pH 9 .

Safety And Hazards

Quinmerac is classified as a long-term (chronic) aquatic hazard (Category 4, H413) according to the Globally Harmonized System (GHS) . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

methyl 7-chloro-3-methylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJNURFPTXAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinmerac-methyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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